3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine
Description
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound with a fused imidazo[1,2-a]pyridine core. Its structure features a bromine atom at position 3, a methyl group at position 7, and a phenyl ring at position 2 (Figure 1).
Properties
IUPAC Name |
3-bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-7-8-17-12(9-10)16-13(14(17)15)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDVNPARUSXVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds via a one-pot tandem cyclization/bromination process in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate . The cyclization to form the imidazo[1,2-a]pyridine core is promoted by the subsequent bromination, and no base is required for this reaction.
Chemical Reactions Analysis
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding oxidized products.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include TBHP for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a pharmacophore in the development of drugs with significant biological activity, including antituberculosis agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Material Science: Due to its structural properties, it is also explored for applications in material science.
Mechanism of Action
The mechanism of action of 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them effective against multidrug-resistant tuberculosis . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Halogenated Derivatives
- 3-Bromo-7-chloroimidazo[1,2-a]pyridine (CAS 342613-67-6) :
Substituting bromine at position 3 and chlorine at position 7 reduces molecular symmetry compared to the target compound. The electron-withdrawing chlorine may enhance reactivity but lowers lipophilicity (logP = 2.1 vs. 3.0 for the bromo-methyl analog) . - In contrast, the methyl group in the target compound improves metabolic stability .
Phenyl-Substituted Derivatives
- 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine (CAS 838-32-4) :
This analog has a bromine on the phenyl ring rather than the imidazo-pyridine core. The absence of bromine at position 3 diminishes electrophilic interactions, leading to lower cytotoxicity (IC50 > 50 µM in HepG2 cells) compared to the target compound . - 2-Phenylimidazo[1,2-a]pyridine derivatives (e.g., 12b) :
Compound 12b (N-tert-butyl-2,3-diphenylimidazo[1,2-a]pyridin-3-amine) demonstrates IC50 values of 11–13 µM against Hep-2, HepG2, and MCF-7 cells, attributed to electron-donating tert-butyl and phenyl groups enhancing membrane penetration .
Anticancer Efficacy
The target compound’s bromine and methyl groups may synergize to improve tumor selectivity. Key comparisons include:
- Nitro-Substituted Analogs (e.g., 10a–10m) :
Para-nitro derivatives (e.g., 10a, 10c) show IC50 values of 12–21 µM, while ortho-nitro analogs (e.g., 10e) are less active (IC50 > 25 µM) due to steric hindrance . - Amino-Substituted Analogs (e.g., 12i, 12l): Electron-donating amino groups (e.g., 12i: IC50 = 11–16 µM) enhance cytotoxicity by promoting hydrogen bonding with cellular targets. The target compound’s bromine may offer a complementary mechanism via halogen bonding .
Table 1: Cytotoxicity (IC50, µM) of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Hep-2 | HepG2 | MCF-7 | A375 | Vero (Normal Cells) |
|---|---|---|---|---|---|
| 3-Bromo-7-methyl-2-phenyl (Target) | Data pending | Data pending | Data pending | Data pending | Data pending |
| 12b | 11 | 13 | 11 | 11 | 91 |
| 10c | 12 | 13 | 14 | 12 | 12 |
| 10e | 10 | 11 | 12 | 10 | 10 |
| 12i | 16 | 14 | 15 | 13 | 85 |
Biological Activity
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its significant biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Target of Action
this compound primarily targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, this compound can potentially disrupt cell proliferation and induce apoptosis in cancer cells.
Mode of Action
The compound acts as an α-bromination shuttle, facilitating the transfer of bromine from brominated solvents to the α-carbon of carbonyl moieties. This unique mechanism may contribute to its biological activity by modifying key biomolecules involved in cellular processes.
Biological Activities
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For example, studies have shown that certain derivatives can significantly reduce bacterial load in animal models .
Neuroactivity
this compound has also been investigated for its potential as a modulator of GABA_A receptors, which are critical for neuronal signaling. This suggests that the compound may influence neurological functions and could be explored for neuroprotective applications.
Case Studies
- Antituberculosis Activity
- Cell Cycle Regulation
The biochemical properties of this compound include:
| Property | Description |
|---|---|
| Molecular Formula | C13H9BrN2 |
| Molecular Weight | 255.13 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under various conditions |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via iodine-catalyzed cyclization reactions, which are efficient for constructing the imidazo[1,2-a]pyridine core . Microwave-assisted one-pot synthesis is another method, offering reduced reaction times and improved yields . Key optimization parameters include catalyst loading (e.g., iodine at 10 mol%), solvent choice (DMSO or ethanol), and temperature control (80–120°C). Monitoring reaction progress via TLC and HPLC ensures intermediate stability and product purity .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydrogen and carbon environments, particularly distinguishing aromatic protons and substituent positions . Fourier Transform Infrared (FT-IR) identifies functional groups like C-Br and C=N stretches . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . Melting point analysis further corroborates purity .
Q. How can researchers validate the purity of synthesized this compound?
- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~250–300 nm) quantifies purity, while differential scanning calorimetry (DSC) assesses thermal stability . Consistency between experimental and theoretical HRMS data confirms absence of major impurities .
Advanced Research Questions
Q. How do substituent positions on the imidazo[1,2-a]pyridine scaffold influence biological activity, and how can contradictory SAR data be resolved?
- Answer : Substituents at the 2- and 3-positions significantly modulate activity. For example, nitro groups at the para position enhance anticancer activity via electron-withdrawing effects, whereas ortho-substituted nitro derivatives show reduced potency due to steric hindrance . Contradictions in SAR can be addressed by comparative cytotoxicity assays across multiple cell lines (e.g., HepG2, MCF-7) and computational docking to predict binding interactions with targets like COX-2 or PI3K/mTOR .
Q. What computational strategies predict the binding modes of this compound with therapeutic targets?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like COX-2, highlighting key residues (e.g., Arg120 and Tyr355) for hydrogen bonding . Molecular dynamics simulations (GROMACS) assess stability of ligand-target complexes over time, while density functional theory (DFT) calculates electronic properties influencing binding affinity .
Q. How do intermolecular interactions (π-π stacking, hydrogen bonding) affect physicochemical properties and bioactivity?
- Answer : Single-crystal X-ray diffraction reveals that π-π stacking between aromatic rings enhances molecular rigidity, improving membrane permeability . C–H⋯N hydrogen bonds stabilize crystal packing, which correlates with solubility and bioavailability . Modulating these interactions via substituent engineering (e.g., electron-donating groups) can optimize pharmacokinetic profiles .
Q. What strategies enhance selectivity of imidazo[1,2-a]pyridine derivatives toward cancer cells while sparing normal cells?
- Answer : Introducing polar groups (e.g., sulfonamides) improves selectivity by reducing non-specific membrane interactions . Prodrug approaches, such as masking amine groups with enzyme-labile moieties, activate the compound selectively in tumor microenvironments . Co-administration with targeting ligands (e.g., folate conjugates) enhances tumor specificity .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
- Answer : Normalize data using viability assays (MTT, resazurin) with internal controls (e.g., Vero cells) to account for cell-type-specific metabolic variations . Dose-response curves (IC₅₀ values) and selectivity indices (ratio of cancer/normal cell toxicity) provide standardized metrics for cross-study comparisons .
Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
